

Vinyloxytrimethylsilane: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: Vinyloxytrimethylsilane

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Abstract

Vinyloxytrimethylsilane, also known as (Trimethylsiloxy)ethylene, is a pivotal reagent in modern organic chemistry, belonging to the class of silyl enol ethers. Its unique bifunctionality, combining the reactivity of a vinyl group with the properties of a silyl ether, makes it an indispensable tool for carbon-carbon bond formation and as a stable, isolable equivalent of an acetaldehyde enolate. This guide provides an in-depth exploration of its core molecular properties, synthesis, spectroscopic characterization, and critical applications in complex molecular synthesis, particularly within the context of pharmaceutical and materials science research. The narrative emphasizes the mechanistic rationale behind its reactivity and provides field-tested protocols to ensure reproducibility and safety.

Core Molecular Profile and Physicochemical Properties

Vinyloxytrimethylsilane (CAS No. 6213-94-1) is the simplest enol ether of acetaldehyde, where the enolic proton is replaced by a trimethylsilyl (TMS) group.^{[1][2]} This structural modification is not trivial; the TMS group imparts significant stability compared to the transient parent enol, allowing the compound to be isolated, purified, and stored.^[3] However, it remains sufficiently reactive to serve as a potent nucleophile under controlled conditions. Its fundamental role is to act as a synthetic equivalent of the acetaldehyde α -carbanion, a synthon that is otherwise challenging to generate and control.

The physical and chemical properties of **Vinyloxytrimethylsilane** are summarized in the table below, providing essential data for experimental design and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ OSi	[4]
Molecular Weight	116.23 g/mol	[4]
CAS Number	6213-94-1	
Appearance	Colorless liquid	[5]
Boiling Point	74 °C (lit.)	[3][5]
Density	0.779 g/mL at 25 °C (lit.)	[3][5]
Refractive Index (n _{20/D})	1.389 (lit.)	[3][5]
Flash Point	-19 °C (-2.2 °F) - closed cup	[6]
Synonyms	(Trimethylsiloxy)ethylene, TMSO-ethene	[1]

Spectroscopic and Analytical Characterization

Validation of the structural integrity of **Vinyloxytrimethylsilane** is paramount before its use in sensitive synthetic sequences. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary analytical tools for this purpose.

- ¹H NMR Spectroscopy:** The proton NMR spectrum provides unambiguous confirmation of the structure. Key expected signals include a sharp singlet around 0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group (-Si(CH₃)₃). The vinyl protons exhibit a characteristic splitting pattern in the 4.0-6.5 ppm region, consistent with an AMX spin system, confirming the presence and stereochemistry of the double bond.
- ¹³C NMR Spectroscopy:** The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm, along with two distinct signals for the vinyl carbons, typically between 85 and 155 ppm.

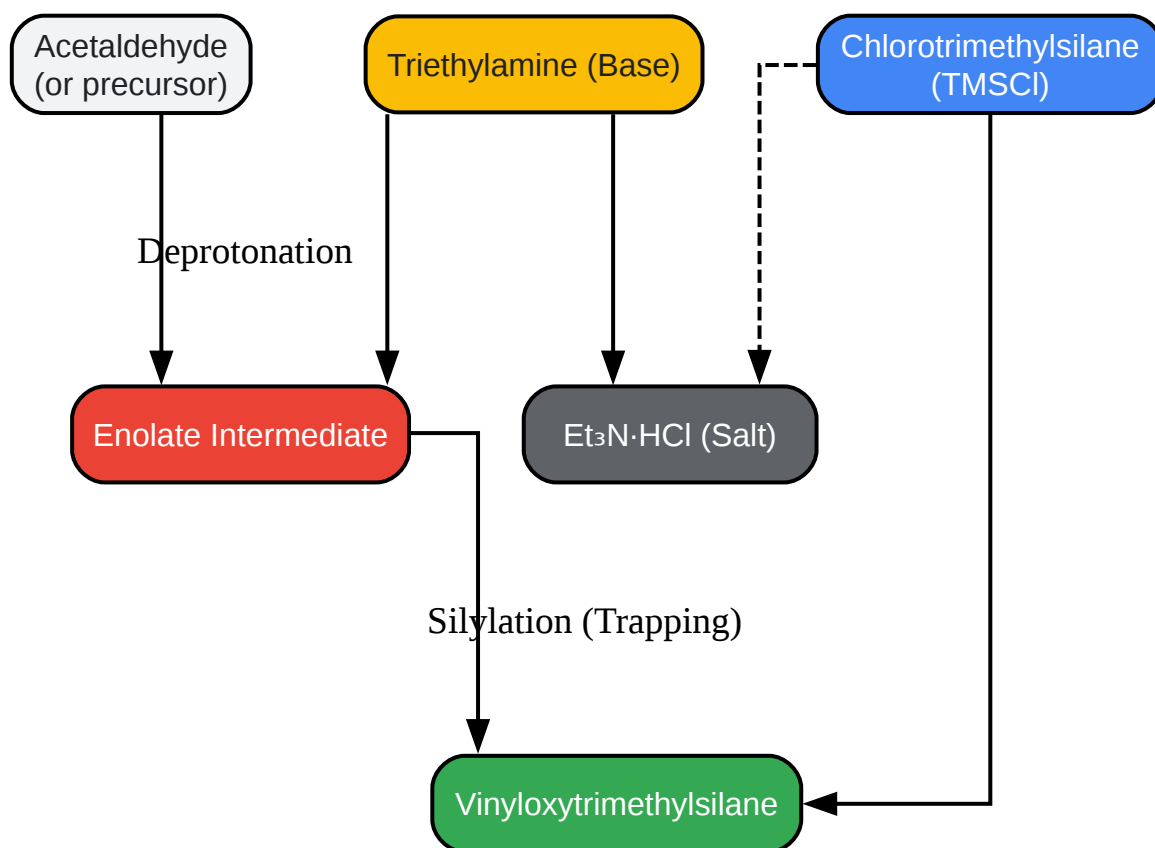
- Infrared (IR) Spectroscopy: IR spectroscopy is instrumental for identifying key functional groups.^{[7][8]} The spectrum of **Vinyloxytrimethylsilane** is characterized by a strong C=C stretching vibration around 1645 cm^{-1} . Additionally, a strong absorption band corresponding to the Si-O-C linkage is observed in the 1050-1250 cm^{-1} region. The absence of a broad O-H stretch (around 3300 cm^{-1}) and a C=O stretch (around 1715 cm^{-1}) confirms the successful conversion of the parent carbonyl/enol to the silyl enol ether.^[7]

Synthesis: Mechanism and Experimental Protocol

The synthesis of silyl enol ethers, including **Vinyloxytrimethylsilane**, is a cornerstone transformation in organosilicon chemistry. The most common and reliable method involves the "trapping" of a ketone enolate with an electrophilic silicon source, typically a chlorosilane.

Mechanistic Rationale

The reaction proceeds via the deprotonation of an enolizable carbonyl compound (in this case, acetaldehyde or a precursor) by a non-nucleophilic base, such as triethylamine (Et_3N), to form a transient enolate. This highly reactive enolate is immediately intercepted, or "trapped," by chlorotrimethylsilane (TMSCl). The driving force is the formation of a strong Si-O bond and a stable salt byproduct (triethylammonium chloride). The use of an amine base is critical as it also serves to neutralize the HCl generated during the reaction.^[9]



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Caption: Synthesis pathway of **Vinyloxytrimethylsilane** via enolate trapping.

Experimental Protocol: Synthesis from Acetaldehyde Precursors

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).^{[9][10]}

- **System Preparation:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.
- **Reagent Charging:** To the flask, add anhydrous solvent (e.g., 100 mL of DMF) followed by triethylamine (1.2 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

- **Substrate Addition:** Add the acetaldehyde source (1.0 equivalent) to the flask.
- **Silylating Agent Addition:** Add chlorotrimethylsilane (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
 - **Causality Insight:** The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions, such as self-condensation of the acetaldehyde. Sodium iodide facilitates the reaction by in-situ formation of the more reactive iodotrimethylsilane.
- **Reaction Progression:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours to ensure complete conversion.
- **Work-up:** Quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a non-polar solvent (e.g., pentane or diethyl ether, 3 x 50 mL).
 - **Self-Validating Step:** The bicarbonate wash neutralizes any remaining acidic species and removes the triethylammonium salt.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under a nitrogen atmosphere to yield pure **Vinyloxytrimethylsilane** (B.P. 74 °C).

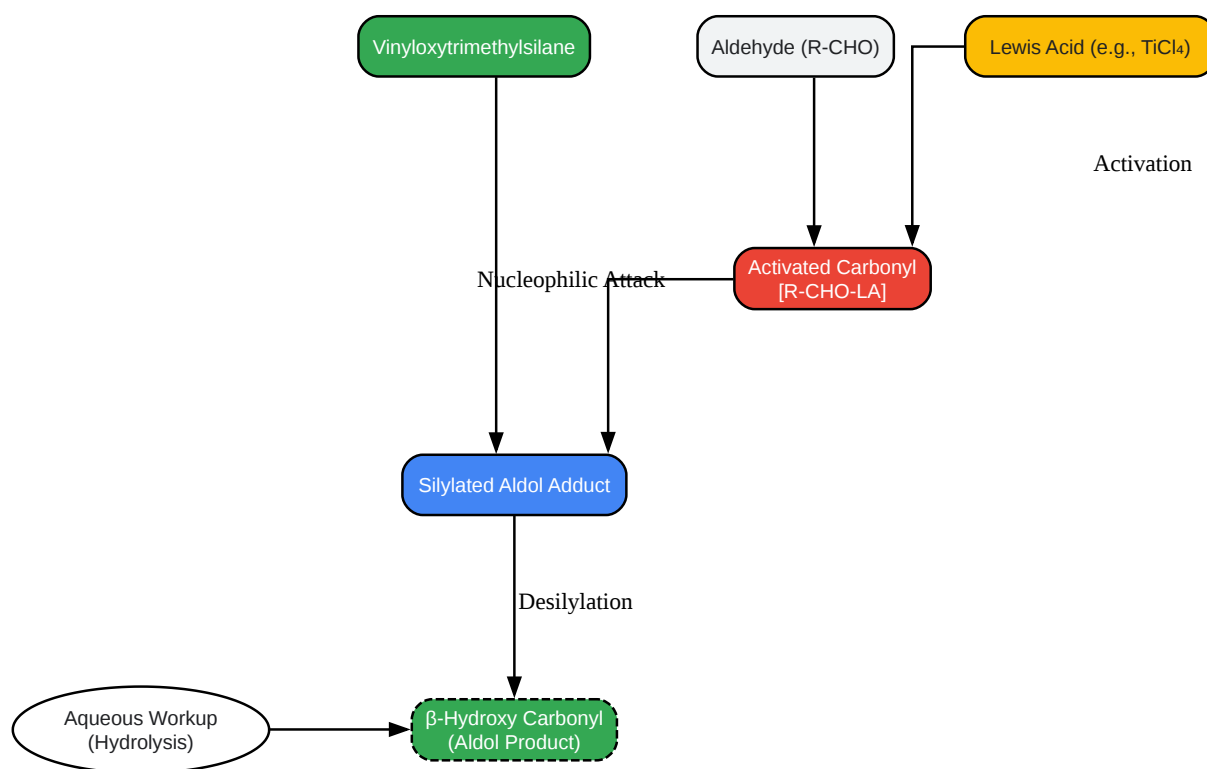
Reactivity and Applications in Drug Development

The synthetic utility of **Vinyloxytrimethylsilane** stems from its ability to function as a stable yet reactive nucleophile. It is a cornerstone reagent in reactions where a controlled addition of an acetaldehyde enolate is required.

Key Reaction: The Mukaiyama Aldol Addition

A prime example of its application is the Lewis acid-catalyzed Mukaiyama aldol addition. In this reaction, the silyl enol ether reacts with an aldehyde or ketone to form a β -siloxy carbonyl compound, which upon hydrolysis yields the corresponding β -hydroxy carbonyl (aldol) product.

- **Expertise & Causality:** Unlike traditional base-catalyzed aldol reactions, the Mukaiyama variant proceeds under mild, aprotic conditions. This prevents side reactions like self-condensation and allows for high levels of stereocontrol, which is critical in the synthesis of complex chiral molecules found in many drug candidates. The Lewis acid (e.g., TiCl_4 , $\text{BF}_3 \cdot \text{OEt}_2$) activates the electrophilic carbonyl partner, making it susceptible to nucleophilic attack by the silyl enol ether. The reaction's success hinges on the Lewis acid's ability to coordinate to the carbonyl oxygen without promoting decomposition of the silyl enol ether.



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Caption: The Mukaiyama Aldol addition reaction workflow.

Other Significant Applications

- Michael Additions: It serves as a soft nucleophile in conjugate additions to α,β -unsaturated carbonyl compounds.
- C-Acylation: Reaction with acyl chlorides provides a direct route to β -dicarbonyl compounds.^[10]
- Cycloadditions: The electron-rich double bond can participate in various cycloaddition reactions, enabling the construction of complex ring systems.

Handling, Storage, and Safety

Scientific integrity demands rigorous attention to safety and handling protocols.

Vinyloxytrimethylsilane is a hazardous chemical that requires careful management.

- Hazards: It is a highly flammable liquid and vapor (Flash Point: $-19\text{ }^{\circ}\text{C}$).^[6] It causes skin and eye irritation. Crucially, it is moisture-sensitive and will hydrolyze in the presence of water back to acetaldehyde and trimethylsilanol.
- Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Ground all equipment to prevent static discharge.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).^[2] It should be kept in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and open flames.^[3] Recommended storage temperature is $2\text{--}8^{\circ}\text{C}$.^{[3][5]}

Conclusion

Vinyloxytrimethylsilane is more than a simple reagent; it is a strategic tool that enables chemists to overcome fundamental challenges in nucleophilic chemistry. Its stability, coupled with its tunable reactivity, provides a reliable platform for constructing complex molecular architectures essential for drug discovery and materials science. Understanding its properties,

synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full synthetic potential in a safe and effective manner.

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References

- 1. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]
- 2. Vinyloxytrimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. 乙烯氧基三甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Vinyloxy-trimethylsilane 97 6213-94-1 [sigmaaldrich.com]
- 6. Trimethyl(vinyloxy)silane | 6213-94-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. gelest.com [gelest.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. US3472888A - Preparation of vinyloxy containing organosilicon compounds - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
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